5-Carboxy-fluorescein
Description
Systematic Nomenclature and Molecular Formula
5-Carboxyfluorescein is formally named 3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid according to IUPAC nomenclature. Its molecular formula is C₂₁H₁₂O₇ , with a molecular weight of 376.32 g/mol . The structure comprises a xanthene ring system fused to a benzofuran moiety, with a carboxylic acid substituent at the 5-position of the benzofuran ring (Table 1).
Table 1: Nomenclature and molecular identity of 5-carboxyfluorescein
| Property | Description |
|---|---|
| IUPAC Name | 3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid |
| Molecular Formula | C₂₁H₁₂O₇ |
| CAS Registry Number | 76823-03-5 |
| Synonyms | 5-FAM, 4(5)-Carboxyfluorescein, AB2MM66GSF |
Isomeric Forms and Positional Variations
5-Carboxyfluorescein exhibits positional isomerism due to the variable attachment of the carboxylic acid group on the benzofuran ring. The 5-carboxy isomer is distinct from 6-carboxyfluorescein , where the substituent occupies the adjacent position. Commercially available preparations often include 5(6)-carboxyfluorescein , a mixture of both isomers, though single-isomer forms (≥97% purity) are also synthesized. The isomerization impacts photophysical properties: the 5-carboxy isomer demonstrates an excitation maximum at 492 nm and emission at 517 nm in alkaline buffers, whereas the 6-carboxy variant shows slight spectral shifts.
Table 2: Comparison of 5-carboxy and 5(6)-carboxyfluorescein isomers
| Property | 5-Carboxyfluorescein | 5(6)-Carboxyfluorescein |
|---|---|---|
| Purity | ≥95% (single isomer) | Mixed isomers |
| λₑₓ/λₑₘ (nm) | 492/517 | 492/515–520 |
| CAS Number | 76823-03-5 | 72088-94-9 |
X-ray Crystallographic Analysis
While direct X-ray crystallographic data for 5-carboxyfluorescein remains limited, structural insights can be inferred from related fluorescein derivatives. For instance, the methyl ester of 2,7-dichlorofluorescein (DCF-ME) forms one-dimensional hydrogen-bonded chains in its crystal lattice, with intermolecular hydrogen bonds measuring 2.57–2.67 Å. These interactions stabilize the planar xanthene core and benzofuran ring. In 5-carboxyfluorescein, the free carboxylic acid group likely participates in similar hydrogen bonding, influencing solubility and crystallinity. Computational modeling suggests that the 5-carboxy substituent induces slight distortion in the spirocyclic structure compared to unsubstituted fluorescein.
Comparative Structural Analysis with Fluorescein Derivatives
The structural uniqueness of 5-carboxyfluorescein becomes evident when compared to other fluorescein analogs (Table 3):
Table 3: Structural and spectral comparison of fluorescein derivatives
| Compound | Substituents | λₑₓ/λₑₘ (nm) | Molecular Weight (g/mol) |
|---|---|---|---|
| Fluorescein | None | 494/521 | 332.31 |
| 5-Carboxyfluorescein | -COOH at C5 | 492/517 | 376.32 |
| 6-Carboxyfluorescein | -COOH at C6 | 490/515 | 376.32 |
| 2,7-Dichlorofluorescein | -Cl at C2 and C7 | 504/529 | 401.20 |
Key observations include:
- Carboxylic Acid Impact : The 5-carboxy group reduces fluorescence quantum yield compared to unsubstituted fluorescein due to electron-withdrawing effects.
- Chlorination Effects : Dichloro derivatives (e.g., 2,7-dichlorofluorescein) exhibit red-shifted spectra and enhanced photostability.
- Solubility : The carboxylic acid group improves water solubility relative to hydrophobic variants like fluorescein diacetate.
Properties
IUPAC Name |
3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O7.H2O/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)21(15)14-4-1-10(19(24)25)7-13(14)20(26)28-21;/h1-9,22-23H,(H,24,25);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROECYOYBOVMYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The cyclodehydration of 4-carboxyphthalic anhydride with resorcinol in the presence of zinc chloride (ZnCl₂) forms a mixture of 5- and 6-carboxyfluorescein isomers. The reaction proceeds via Friedel-Crafts acylation at 180°C for 80 minutes, followed by hydrolysis in 1N HCl to yield the free carboxylic acid forms.
Key Steps :
Isolation and Purification
Separation of isomers is achieved via fractional crystallization:
-
Pivaloyl Ester Formation : Treatment with pivalic anhydride converts carboxyl groups to pivaloyl esters. The 6-carboxyfluorescein diisopropylamine salt precipitates in ethanol, while the 5-isomer remains in the mother liquor.
-
Yields : 20% 5-carboxyfluorescein and 21% 6-carboxyfluorescein after hydrolysis.
Methanesulfonic Acid-Catalyzed Condensation
Single-Step Synthesis
Methanesulfonic acid (MSA) serves as both solvent and catalyst, enabling direct condensation of trimellitic anhydride and resorcinol at 85°C for 24 hours. This method avoids metal catalysts and simplifies purification.
Reaction Profile :
Separation via Methanesulfonic Acid Adducts
The MSA adducts of 5- and 6-carboxyfluorescein exhibit distinct solubility profiles:
Diisopropylamine Salt Fractionation
Procedure Overview
This method isolates 6-carboxyfluorescein dipivalate as its diisopropylamine salt, leaving the 5-isomer in the acidic mother liquor.
Steps :
-
Esterification : 5(6)-carboxyfluorescein reacts with pivaloyl chloride.
-
Salt Formation : Diisopropylamine selectively complexes the 6-isomer.
-
Acidification : The 5-isomer is recovered by adjusting the mother liquor to pH 2.
Yield : 40% for 5-carboxyfluorescein.
Microwave-Assisted Synthesis
Enhanced Reaction Efficiency
Microwave irradiation accelerates the coupling of 5-carboxyfluorescein with Fmoc-Lys, reducing reaction times from hours to minutes.
Conditions :
Advantages :
Comparative Analysis of Methods
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions: 5-Carboxy-fluorescein undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the fluorescent properties of the compound.
Substitution: Substitution reactions, particularly with amino groups, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Amino groups can be introduced using reagents like N-hydroxy-succinimide and dicyclohexylcarbodiimide.
Major Products: The major products formed from these reactions include various fluorescent derivatives that can be used in different scientific applications .
Scientific Research Applications
Cellular Imaging and Viability Assays
5-Carboxyfluorescein is extensively used for detecting live bacteria through fluorescence microscopy. The dye can be modified to enhance its permeability through bacterial membranes. For instance, derivatives such as carboxyfluorescein diacetate (CFDA) are employed to stain viable cells selectively. When introduced into bacterial cells, CFDA is hydrolyzed by intracellular esterases, resulting in fluorescence that indicates live cells while non-viable cells remain unstained .
Case Study: Bacterial Detection
- Objective: To assess the efficacy of CFDA in detecting live bacteria.
- Methodology: Bacteria were incubated with CFDA and analyzed using flow cytometry.
- Results: CFDA successfully differentiated between active and inactive bacterial populations, demonstrating its utility in microbiological studies.
Protein Binding Studies
5-Carboxyfluorescein has been investigated for its binding interactions with human serum proteins. Studies show that both fluorescein and carboxyfluorescein exhibit significant binding affinity to serum proteins at physiological temperatures. For example, the association constants for carboxyfluorescein were found to be approximately M at 37°C . This characteristic is crucial for understanding the pharmacokinetics of fluorescent probes in vivo.
Data Table: Protein Binding Affinity
| Dye | Temperature (°C) | Association Constant (M) |
|---|---|---|
| Carboxyfluorescein | 37 | |
| Fluorescein | 37 |
Fluorescence Resonance Energy Transfer (FRET)
5-Carboxyfluorescein is employed as a donor fluorophore in FRET applications. Its high extinction coefficient allows for sensitive detection in various assays, including peptide studies where it serves as a marker for peptide interactions . The use of FRET with 5-FAM enhances the detection capabilities of assays due to its favorable spectral properties.
Case Study: FRET Applications
- Objective: To utilize 5-FAM in FRET-based assays for peptide interactions.
- Methodology: Peptide substrates were labeled with 5-FAM, and FRET efficiency was measured.
- Results: The study demonstrated improved sensitivity and specificity in detecting peptide interactions compared to traditional methods.
Surface Plasmon Resonance (SPR) Enhancement
Recent advancements have shown that coupling 5-carboxyfluorescein with surface plasmon technologies significantly enhances its fluorescence emission. Experiments revealed up to a 46.5-fold increase in fluorescence intensity when using bimetallic plasmonic structures compared to monometallic ones . This enhancement is beneficial for biochemical assays that require high sensitivity.
Data Table: Fluorescence Enhancement Factors
| Plasmonic Structure | Fluorescence Enhancement Factor |
|---|---|
| Monometallic | Lower than bimetallic |
| Bimetallic (Au/Ag) | 46.5-fold |
Mechanism of Action
5-Carboxy-fluorescein exerts its effects through its fluorescent properties. When exposed to light, the compound absorbs photons and emits light at a different wavelength, making it visible under a fluorescence microscope . The molecular targets include proteins, nucleic acids, and other biomolecules that can be labeled with the dye . The pathways involved include the excitation of electrons and subsequent emission of light, which is used for imaging and detection purposes .
Comparison with Similar Compounds
5-Carboxyfluorescein vs. 6-Carboxyfluorescein (6-FAM)
Key Findings :
5(6)-Carboxyfluorescein (Mixed Isomers)
This commercial mixture is less specific than pure 5-FAM, with variable labeling efficiency due to the presence of both 5- and 6-isomers . It is cost-effective for bulk applications like membrane permeability studies but unsuitable for precision assays requiring reproducible conjugation .
5-Carboxyfluorescein Diacetate Acetoxymethyl Ester (CFDA-AM)
Key Findings :
- CFDA-AM serves as a prodrug, enabling live-cell tracking, whereas 5-FAM is restricted to pre-labeled or permeabilized systems .
Comparison with Functionally Similar Fluorophores
5-Carboxyfluorescein vs. Fluorescein Isothiocyanate (FITC)
Key Findings :
- FITC offers faster conjugation but may exhibit higher nonspecific binding compared to 5-FAM’s carboxyl-mediated coupling .
5-Carboxyfluorescein vs. 5-Carboxy-2',7'-Dichlorofluorescein
| Property | 5-FAM | Dichloro Derivative | Reference |
|---|---|---|---|
| pKa | ~6.5 | ~5.0 (suited for acidic pH) | |
| Emission | 518 nm | 525 nm | |
| Applications | General labeling | Acidic organelle tracking |
Key Findings :
5-Carboxyfluorescein vs. TAMRA and JOE
| Property | 5-FAM | TAMRA | JOE | Reference |
|---|---|---|---|---|
| λex/λem | 492/518 nm | 555/580 nm | 520/548 nm | |
| Brightness | High | Moderate | High | |
| Applications | Green channel detection | Red channel multiplexing | Yellow-green multiplexing |
Key Findings :
Fluorescence Polarization Assays
5-FAM-labeled peptides (e.g., Bid BH3 domain) provide high sensitivity for detecting protein interactions (e.g., Bcl-2 family proteins) due to their small size and minimal steric interference . In contrast, larger dyes like TAMRA increase molecular weight, reducing polarization shifts .
Cytotoxicity Assays
CFDA-AM (hydrolyzed to 5-FAM) outperforms resazurin-based assays in ZFL cells, offering linear dose-response curves for compounds like Tamoxifen .
DNA Nanoantennas
5-FAM’s conjugation position (5′ vs.
Biological Activity
5-Carboxyfluorescein (CF) is a fluorescent compound that has garnered attention for its diverse biological applications, particularly in cellular imaging, pH sensing, and drug delivery systems. This article provides a comprehensive overview of the biological activity of 5-Carboxyfluorescein, supported by recent research findings, case studies, and relevant data tables.
5-Carboxyfluorescein is a derivative of fluorescein characterized by the addition of a carboxyl group at the fifth position of the fluorescein structure. Its molecular formula is C21H12O7, with a molecular weight of 376.32 g/mol. The compound exhibits strong fluorescence properties and is soluble in water, making it suitable for various biological applications.
Biological Applications
1. Cellular Imaging and Tracking
5-Carboxyfluorescein is widely used in cellular imaging due to its ability to penetrate cell membranes with minimal leakage. It serves as a vital tool for tracking cellular processes in real-time. Research indicates that CF can be conjugated with various biomolecules to create targeted imaging probes. For instance, studies have shown that CF-labeled compounds can effectively visualize tumor cells in vitro, providing insights into cancer biology and treatment responses .
2. pH Sensing
The compound's sensitivity to pH changes makes it an excellent candidate for monitoring intracellular pH fluctuations. It has been utilized as a pH-sensitive probe in live-cell imaging studies. The unique photophysical properties of CF allow for accurate pH measurement within physiological ranges (pH 6-8), which is critical for understanding cellular metabolism and signaling pathways .
3. Drug Delivery Systems
5-Carboxyfluorescein has been explored as a fluorescent marker in drug delivery systems. Its ability to form stable conjugates with drugs enhances the tracking of therapeutic agents within biological systems. For example, CF has been incorporated into antibody-drug conjugates (ADCs), improving the specificity and efficacy of cancer therapies .
Case Studies
Case Study 1: Inhibition of Oncogenic Translation
A study focused on the use of CF-labeled probes to evaluate inhibitors targeting the eukaryotic translation initiation factor 4E (eIF4E), which is often overexpressed in cancer cells. The fluorescence anisotropy technique was employed to assess binding interactions between CF-labeled compounds and eIF4E. Results demonstrated that specific inhibitors could significantly reduce eIF4E activity, suggesting potential therapeutic applications in cancer treatment .
Case Study 2: Monitoring Bacterial Growth
Another significant application involved using CF-labeled particles to monitor bacterial growth in culture media. As Escherichia coli proliferated, a corresponding decrease in pH was observed, which was directly linked to changes in fluorescence intensity. This method proved effective for screening potential antibacterial agents by correlating fluorescence signals with bacterial viability .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of 5-Carboxyfluorescein:
- Fluorescence Stability : The stability of fluorescence intensity varies with different linker lengths when conjugated with target proteins, affecting the accuracy of binding assays .
- Cellular Uptake : CF demonstrates low leakage rates through cell membranes compared to other fluorescein derivatives, enhancing its utility in live-cell imaging applications .
- Therapeutic Targeting : Compounds targeting cap-binding proteins like DcpS have shown promising results in modulating gene expression related to various diseases, including cancer and spinal muscular atrophy .
Table 1: Binding Affinity of CF-Labeled Probes
| Probe ID | Dissociation Constant (Kd) | Fluorescence Change (%) |
|---|---|---|
| Probe 1 | 45.7 ± 7.4 µM | 10% |
| Probe 2 | 477.4 ± 29.8 µM | 4% |
| Probe 3 | Not Applicable | Stable |
This table summarizes the binding affinities and corresponding fluorescence changes observed during competitive binding experiments involving CF-labeled probes.
Table 2: Applications of 5-Carboxyfluorescein
| Application Area | Description |
|---|---|
| Cellular Imaging | Tracking cellular processes |
| pH Measurement | Monitoring intracellular pH fluctuations |
| Drug Delivery Systems | Enhancing specificity in targeted therapies |
| Antibacterial Screening | Assessing bacterial growth dynamics |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
